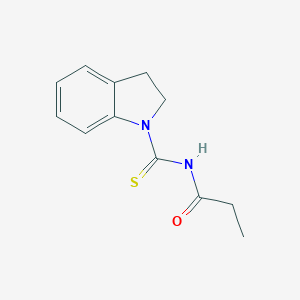
4-METHOXY-N-(2-(2-METHYLBENZOYL)HYDRAZINE-1-CARBONOTHIOYL)BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-METHOXY-N-(2-(2-METHYLBENZOYL)HYDRAZINE-1-CARBONOTHIOYL)BENZAMIDE is a chemical compound with the molecular formula C17H17N3O3S and a molecular weight of 343.40018 . This compound is known for its unique structure, which includes a methoxy group, a benzoyl hydrazine moiety, and a carbothioyl benzamide group. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
The synthesis of 4-METHOXY-N-(2-(2-METHYLBENZOYL)HYDRAZINE-1-CARBONOTHIOYL)BENZAMIDE involves multiple steps. One common synthetic route includes the reaction of 4-methoxybenzoyl chloride with 2-methylbenzoyl hydrazine in the presence of a base to form the intermediate product. This intermediate is then reacted with thiocarbonyl diimidazole to yield the final product . The reaction conditions typically involve the use of organic solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions.
Análisis De Reacciones Químicas
4-METHOXY-N-(2-(2-METHYLBENZOYL)HYDRAZINE-1-CARBONOTHIOYL)BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Aplicaciones Científicas De Investigación
4-METHOXY-N-(2-(2-METHYLBENZOYL)HYDRAZINE-1-CARBONOTHIOYL)BENZAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 4-METHOXY-N-(2-(2-METHYLBENZOYL)HYDRAZINE-1-CARBONOTHIOYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparación Con Compuestos Similares
4-METHOXY-N-(2-(2-METHYLBENZOYL)HYDRAZINE-1-CARBONOTHIOYL)BENZAMIDE can be compared with other similar compounds such as:
4-methoxy-N-{[2-(2-methylbenzoyl)hydrazino]carbonothioyl}benzamide: This compound has a similar structure but differs in the presence of a carbonothioyl group instead of a carbothioyl group.
This compound: This compound is structurally similar but may have different substituents on the benzamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H17N3O3S |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
4-methoxy-N-[[(2-methylbenzoyl)amino]carbamothioyl]benzamide |
InChI |
InChI=1S/C17H17N3O3S/c1-11-5-3-4-6-14(11)16(22)19-20-17(24)18-15(21)12-7-9-13(23-2)10-8-12/h3-10H,1-2H3,(H,19,22)(H2,18,20,21,24) |
Clave InChI |
DYGBQOVSLDNOOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)OC |
SMILES canónico |
CC1=CC=CC=C1C(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)OC |
Solubilidad |
37.2 [ug/mL] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-2-phenoxyacetamide](/img/structure/B320813.png)

![4-[(PROPANAMIDOMETHANETHIOYL)AMINO]BENZAMIDE](/img/structure/B320818.png)
![N-(3,5-dimethylphenyl)-4-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B320821.png)
![N-({4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B320822.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(thien-2-ylcarbonyl)thiourea](/img/structure/B320827.png)
![N-[(4-bromo-3-chlorophenyl)carbamothioyl]thiophene-2-carboxamide](/img/structure/B320830.png)
![N-[(4-carbamoylphenyl)carbamothioyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B320835.png)
![N-{2-nitrobenzoyl}-N'-[4-(4-morpholinylsulfonyl)phenyl]thiourea](/img/structure/B320837.png)
![2,4-dichloro-N-[[4-(diethylsulfamoyl)phenyl]carbamothioyl]benzamide](/img/structure/B320839.png)
![N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}thiourea](/img/structure/B320840.png)


